

BMS-986142 for autoimmune disease research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986142

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An In-depth Technical Guide to **BMS-986142** for Autoimmune Disease Research

Introduction

BMS-986142 is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a critical component of signaling pathways in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[4] Its role in B-cell receptor (BCR), Fc receptor (FcR), and RANK receptor signaling makes it a compelling therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA) and primary Sjögren's syndrome.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to **BMS-986142**.

Mechanism of Action

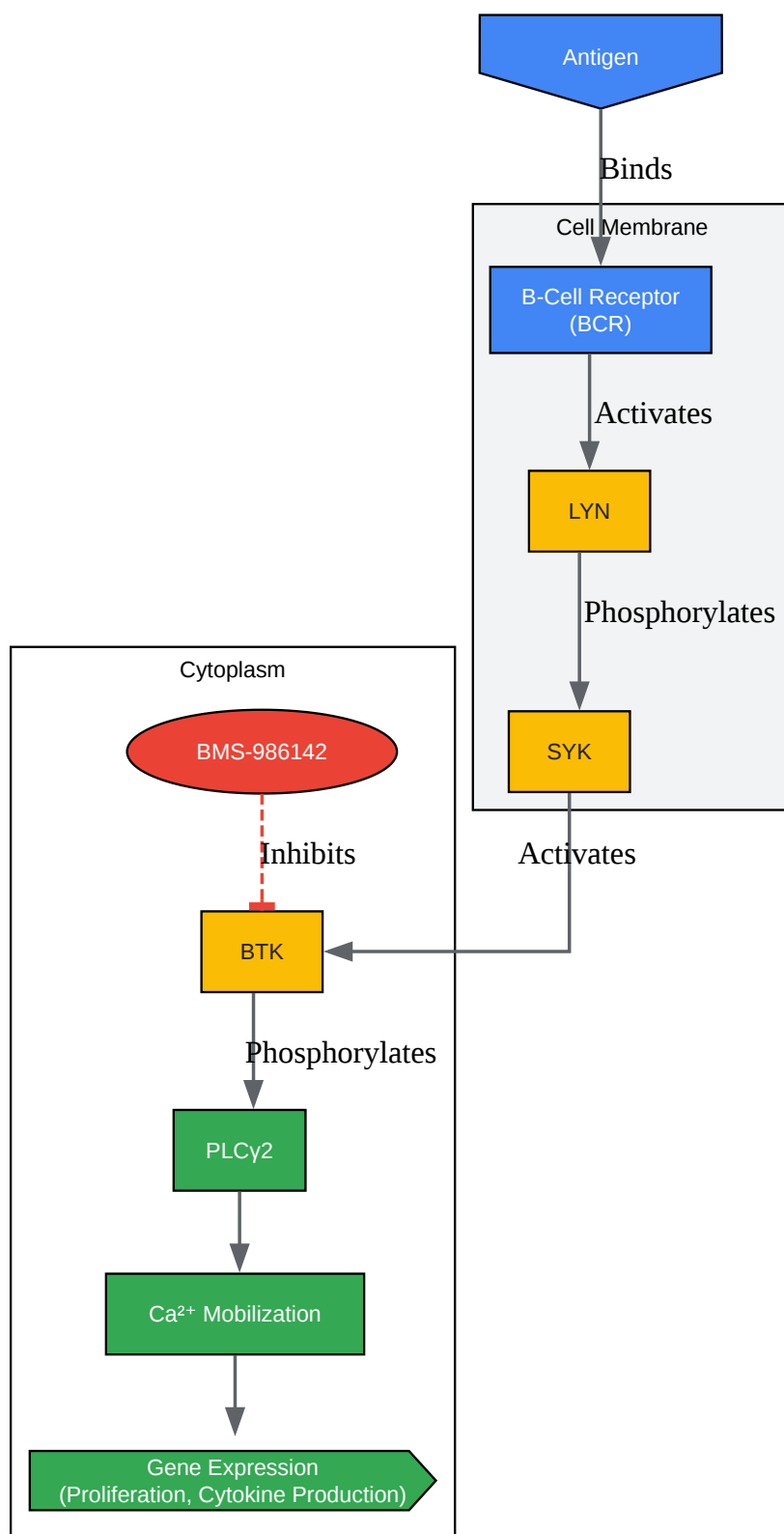
BMS-986142 functions by reversibly inhibiting the kinase activity of BTK.[4] This inhibition blocks the transduction of signals downstream of several key receptors implicated in the pathophysiology of autoimmune diseases. Specifically, **BMS-986142** has been shown to:

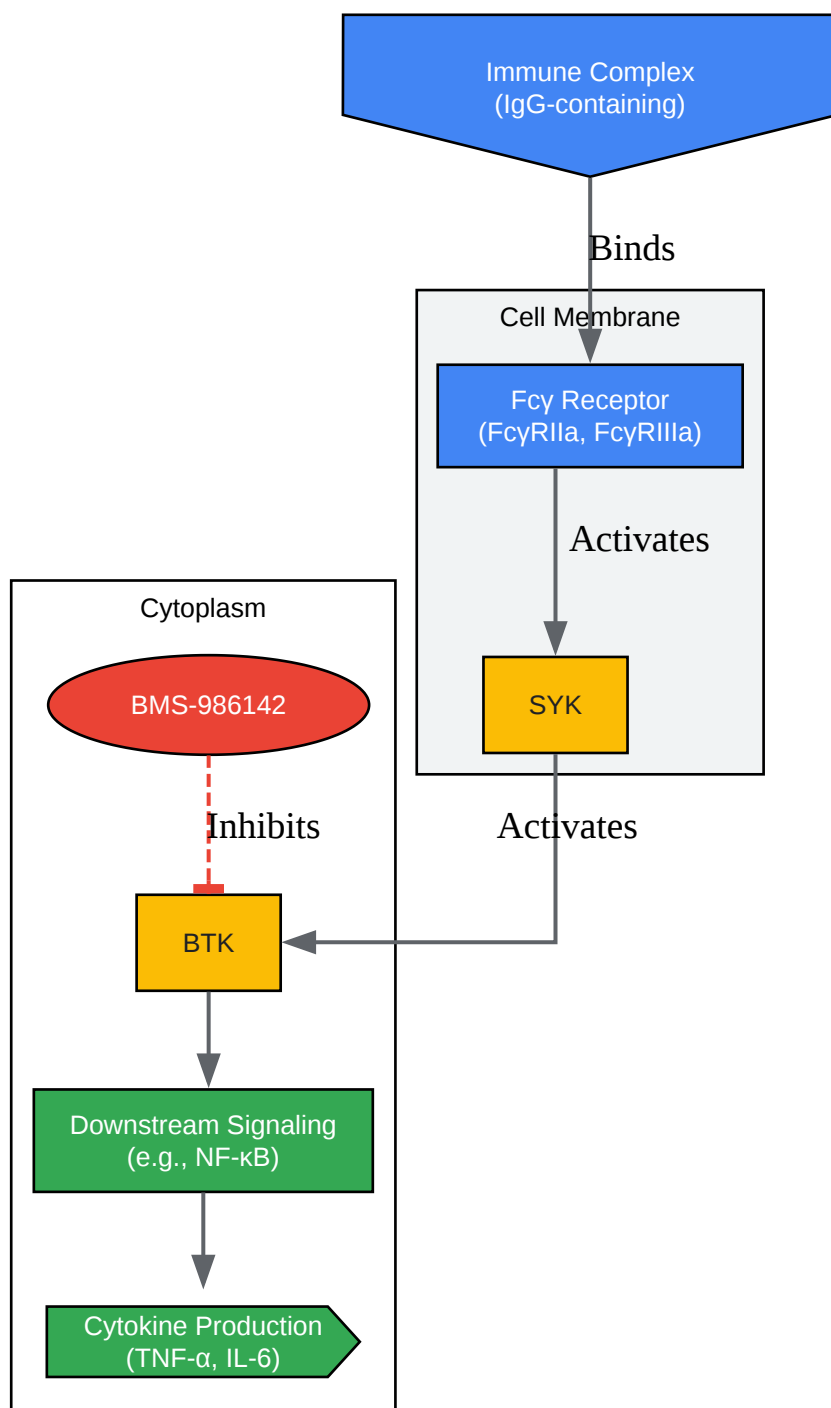
- **Block B-Cell Receptor (BCR) Signaling:** In B-cells, BTK is essential for the signaling cascade initiated by antigen binding to the BCR. Inhibition of BTK by **BMS-986142** prevents the phosphorylation of phospholipase C (PLC)- γ 2, which in turn blocks intracellular calcium mobilization and subsequent B-cell activation, proliferation, and differentiation.[2] This leads to a reduction in the production of autoantibodies and inflammatory cytokines.[1][2]

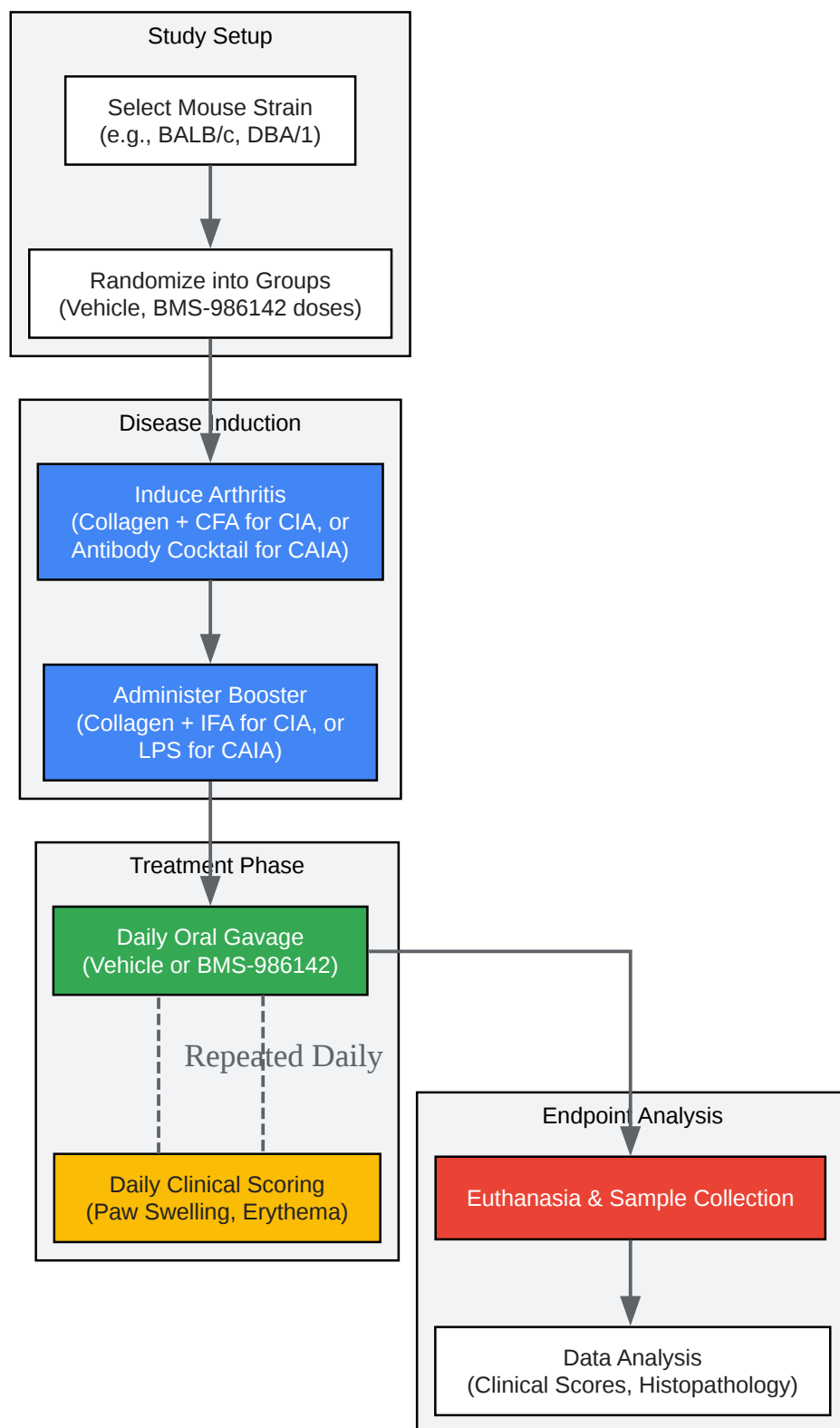
- Inhibit Fc Receptor (FcR) Signaling: BTK plays a crucial role in mediating signal transduction from Fcγ receptors (FcγR) on myeloid cells and FcεRI receptors on granulocytes.[1][2] By inhibiting BTK, **BMS-986142** can block the release of inflammatory cytokines like TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs) stimulated by immune complexes.[1][2]
- Block RANK-L-Induced Osteoclastogenesis: The receptor activator of nuclear factor kappa-B ligand (RANK-L) is critical for the differentiation of osteoclasts, which are responsible for bone resorption seen in diseases like rheumatoid arthritis. BTK is involved in the RANK-L signaling pathway, and its inhibition by **BMS-986142** has been demonstrated to block osteoclast differentiation.[1][2][3]

Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway







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- To cite this document: BenchChem. [BMS-986142 for autoimmune disease research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606288#bms-986142-for-autoimmune-disease-research]

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